molecular formula C9H12ClNO B13553002 5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride

5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride

Cat. No.: B13553002
M. Wt: 185.65 g/mol
InChI Key: ROKFAYOOUHWDRJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride typically involves the reaction of 5-isopropylnicotinaldehyde with hydrochloric acid. The reaction is carried out under controlled conditions to ensure high purity and yield . The compound is usually obtained as a powder and stored at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment and techniques to ensure consistent quality and high efficiency. The compound is produced in bulk and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives .

Scientific Research Applications

5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties and used in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Propan-2-yl)pyridine-3-carbaldehydehydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. Its versatility and wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

5-propan-2-ylpyridine-3-carbaldehyde;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c1-7(2)9-3-8(6-11)4-10-5-9;/h3-7H,1-2H3;1H

InChI Key

ROKFAYOOUHWDRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=CC(=C1)C=O.Cl

Origin of Product

United States

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